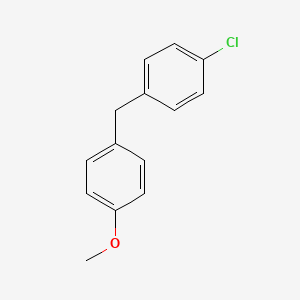
1-Chloro-4-(4-methoxybenzyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-(4-methoxybenzyl)benzene is an organic compound with the molecular formula C14H13ClO It is a derivative of benzene, where a chlorine atom and a 4-methoxybenzyl group are substituted at the 1 and 4 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloro-4-(4-methoxybenzyl)benzene can be synthesized through several methods. One common method involves the reaction of 4-methoxybenzyl chloride with 1-chlorobenzene in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Another method involves the use of boron tribromide as a reagent to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may include additional steps for purification, such as recrystallization or column chromatography, to ensure the final product’s purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-4-(4-methoxybenzyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 1-chloro-4-(4-hydroxybenzyl)benzene.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in an organic solvent.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: 1-Hydroxy-4-(4-methoxybenzyl)benzene.
Oxidation: 1-Chloro-4-(4-formylbenzyl)benzene.
Reduction: 1-Chloro-4-(4-hydroxybenzyl)benzene.
Applications De Recherche Scientifique
1-Chloro-4-(4-methoxybenzyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-(4-methoxybenzyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atom or methoxy group participates in the reaction. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-4-methoxybenzene: Similar structure but lacks the 4-methoxybenzyl group.
1-Chloro-4-(4-hydroxybenzyl)benzene: Similar structure but with a hydroxy group instead of a methoxy group.
1-Chloro-4-iodo-2-(4-methoxybenzyl)benzene: Similar structure but with an iodine atom instead of a chlorine atom.
Uniqueness
1-Chloro-4-(4-methoxybenzyl)benzene is unique due to the presence of both a chlorine atom and a 4-methoxybenzyl group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.
Propriétés
Formule moléculaire |
C14H13ClO |
|---|---|
Poids moléculaire |
232.70 g/mol |
Nom IUPAC |
1-chloro-4-[(4-methoxyphenyl)methyl]benzene |
InChI |
InChI=1S/C14H13ClO/c1-16-14-8-4-12(5-9-14)10-11-2-6-13(15)7-3-11/h2-9H,10H2,1H3 |
Clé InChI |
OBQBEPHXUXRVLN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


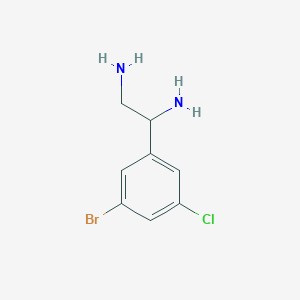
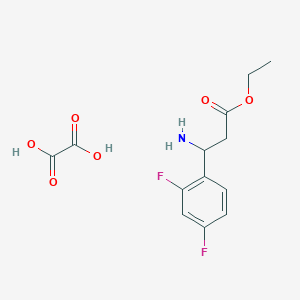
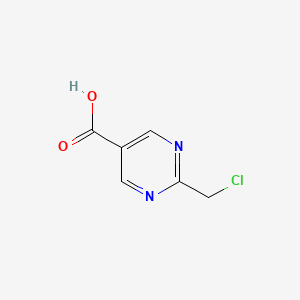
![tert-Butyl5-hydroxy-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13030951.png)
![Methyl 5-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13030952.png)
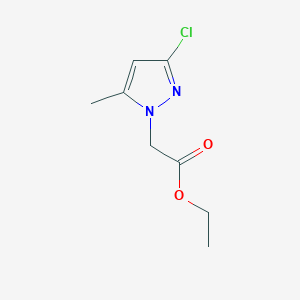
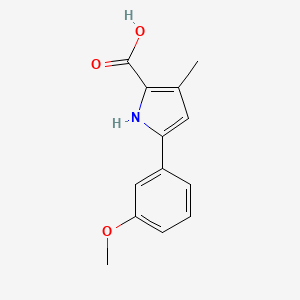
![2-O-tert-butyl 5-O-methyl (1S,4R)-2-azabicyclo[2.2.2]octane-2,5-dicarboxylate](/img/structure/B13030959.png)
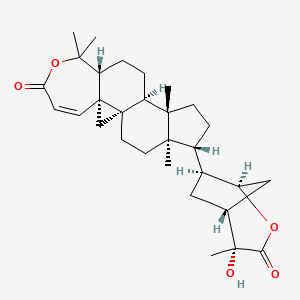
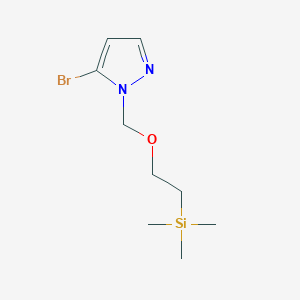
![3-[(Benzyloxy)methyl]piperidine](/img/structure/B13030971.png)

![9-oxa-3-thia-14-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene-13-carbonitrile](/img/structure/B13030991.png)

